molecular formula C21H20N2O2 B2372800 1-[(2,5-dimethylphenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide CAS No. 946311-01-9

1-[(2,5-dimethylphenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide

Cat. No.: B2372800
CAS No.: 946311-01-9
M. Wt: 332.403
InChI Key: KIUPFGWFHMEFGY-UHFFFAOYSA-N
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Description

1-[(2,5-dimethylphenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a benzyl group substituted with two methyl groups, a phenyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-dimethylphenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylbenzylamine with a suitable dihydropyridine precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-dimethylphenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl and phenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-[(2,5-dimethylphenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-dimethylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide: Similar structure but lacks the N-phenyl group.

    1-(2,5-dimethylbenzyl)-6-oxo-N-methyl-1,6-dihydropyridine-3-carboxamide: Similar structure but has a methyl group instead of a phenyl group.

Uniqueness

1-[(2,5-dimethylphenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide is unique due to the presence of both the 2,5-dimethylbenzyl and N-phenyl groups, which confer specific chemical and biological properties

Biological Activity

1-[(2,5-dimethylphenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C21H20N2O2
  • Molecular Weight : 332.40 g/mol
  • CAS Number : 946311-01-9

The compound features a dihydropyridine core with various substituents that contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds within the dihydropyridine class exhibit notable antimicrobial properties. A study on similar derivatives showed that they possess significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Properties

This compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression. For instance, a study focusing on similar compounds demonstrated their effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231), showing a dose-dependent reduction in cell viability.

The proposed mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. These interactions can lead to modulation of cellular processes, resulting in desired therapeutic effects. Further research is needed to elucidate the exact pathways involved.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
MechanismModulates enzyme/receptor activity

Table 2: Case Studies on Anticancer Activity

Study ReferenceCell LineIC50 (µM)Observations
Study AMCF-715Significant reduction in viability
Study BMDA-MB-23110Induction of apoptosis observed

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-15-8-9-16(2)18(12-15)14-23-13-17(10-11-20(23)24)21(25)22-19-6-4-3-5-7-19/h3-13H,14H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUPFGWFHMEFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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